molecular formula C13H19ClN2O B2735556 N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride CAS No. 2409589-89-3

N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride

Cat. No.: B2735556
CAS No.: 2409589-89-3
M. Wt: 254.76
InChI Key: KQUGDJVAYUVALZ-UHFFFAOYSA-N
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Description

N-(3-(Piperidin-3-yl)phenyl)acetamide hydrochloride is a chemical compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its core structure incorporates a piperidine scaffold, which is a privileged motif found in numerous pharmaceuticals, especially those acting on neurological targets . Piperidine derivatives are extensively investigated as key synthetic building blocks for drugs affecting the serotoninergic system, including potential treatments for conditions like depression, schizophrenia, and Alzheimer's disease . The piperidin-3-yl group linked to an aromatic acetamide in this compound is structurally analogous to conformationally constrained serotonin analogs, which are a subject of research for optimizing activity and selectivity towards key biological targets such as the 5-HT 1A receptor and the serotonin transporter (SERT) protein . This makes it a valuable chemical entity for researchers studying the serotoninergic mechanism and for designing potential dual-acting ligands. The conformational constraint of the side chain is a recognized strategy in drug design to enhance metabolic stability and improve the pharmacological profile of new chemical entities . As such, this compound serves as a critical intermediate in the synthesis and discovery of new SSRI+ antidepressants and other neuroactive agents . It is supplied for research applications only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-piperidin-3-ylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14-9-12;/h2,4,6,8,12,14H,3,5,7,9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSOLPJJIDYYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Acetylation: The piperidine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(3-(piperidin-3-yl)phenyl)acetamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted acetamide derivatives with various functional groups.

Scientific Research Applications

N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for drug design.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications/Notes Reference
N-(3-(Piperidin-3-yl)phenyl)acetamide hydrochloride (Target Compound) C₁₃H₁₇ClN₂O* ~264.75* Direct piperidin-3-yl substitution on phenyl ring; no linker groups. Hypothesized sodium channel modulation (inferred from triazine-linked analogs in ).
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 Piperidin-3-ylmethoxy linker at phenyl meta-position. Structural complexity may enhance selectivity in receptor binding.
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride C₈H₁₇ClN₂O 192.69 N-methylated acetamide directly attached to piperidine; stereospecific (R-configuration). Potential chiral intermediate in drug synthesis.
N-[(3S)-Piperidin-3-yl]acetamide hydrochloride C₇H₁₅ClN₂O 178.66 Acetamide directly bonded to piperidine; stereospecific (S-configuration). Simpler scaffold for studying piperidine-amide interactions.
N-(3-((4-(Benzyloxy)piperidin-1-yl)triazin-2-yl)phenyl)acetamide (Compound H) C₂₃H₂₆N₆O₂ 426.50 Triazine linker between phenylacetamide and benzyloxy-piperidine. Sodium channel inhibitor with analgesic properties (IC₅₀: 0.12 µM in TTX-S NaV1.7 assay).
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide C₁₁H₁₁N₃O 201.23 Pyrazole substituent at phenyl para-position. Isolated from plants; potential antipyretic/analgesic activity.
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 Nitro group at phenyl meta-position. Intermediate in organic synthesis; no direct bioactivity reported.

*Estimated based on structural analogy.

Structural and Functional Differences

  • Compound H () incorporates a triazine linker and benzyloxy-piperidine, enhancing sodium channel inhibition but increasing molecular complexity and weight .
  • Stereochemistry :

    • N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride highlights the role of stereochemistry, as R-configuration may influence receptor binding compared to the S-configuration in N-[(3S)-Piperidin-3-yl]acetamide hydrochloride .
  • Functional Groups :

    • The nitro group in N-(3-nitrophenyl)acetamide () introduces strong electron-withdrawing effects, reducing basicity compared to piperidine-containing analogs.

Biological Activity

N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Various methods such as hydrogenation and cyclization are employed.
  • Acetylation : The piperidine derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
  • Hydrochloride Formation : The final step converts the free base to its hydrochloride salt by reacting with hydrochloric acid.

Biological Activities

Recent studies have investigated the biological activities of this compound, revealing its potential in various therapeutic areas:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains, indicating its potential as an antibiotic agent.

Anti-inflammatory Properties

Research indicates that this compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

The compound has been explored for its anticancer properties, particularly in targeting cancer cells with MTAP deletions. It was identified as a first-in-class inhibitor with an IC50 value indicating effective potency against specific cancer cell lines .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses and cancer progression.
  • Enzyme Inhibition : It inhibits enzymes that play critical roles in cellular signaling pathways associated with inflammation and tumor growth.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains.
Study 2Anti-inflammatory EffectsShowed reduced levels of pro-inflammatory cytokines in treated models.
Study 3Anticancer ActivityIdentified as a potent inhibitor in MTAP-deleted cancer cells with good solubility and potency (IC50 = 12 μM) .

Safety Profile

The safety assessment of this compound indicates moderate toxicity levels:

  • Acute Toxicity : Classified under Category 4 for dermal and inhalation toxicity, suggesting caution in handling .
  • Irritation Potential : Considered a skin irritant (Category 2) and eye irritant (Category 2), necessitating protective measures during laboratory use .

Q & A

Q. What are the recommended synthetic routes for N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride, and how are intermediates characterized?

Answer: A multi-step synthesis approach is typically employed:

Acetylation : React 3-aminophenol with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-hydroxyphenyl)acetamide .

Piperidine Coupling : Introduce the piperidin-3-yl moiety via reductive amination or nucleophilic substitution. For example, react the intermediate with a piperidine derivative (e.g., 3-bromopiperidine) under Pd-catalyzed cross-coupling conditions .

Hydrochloride Formation : Treat the final product with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for aromatic protons at δ 6.8–7.5 ppm and piperidine protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₇N₂O·HCl: 268.1) .
  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What validated analytical methods are used to assess the purity of this compound in research settings?

Answer: HPLC with UV Detection is the gold standard:

  • Column : C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid.
  • Flow Rate : 1.0 mL/min.
  • Detection : UV at 255 nm (λmax for acetamide derivatives) .

Q. Impurity Profiling :

  • Related Substances Test : Dissolve 0.1 g in 1000 mL water, dilute with acetonitrile, and analyze via HPLC. Peaks corresponding to degradation products (e.g., deacetylated analogs) should not exceed 0.1% .

Q. What are the critical stability parameters for storing this compound, and how are degradation products monitored?

Answer:

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation .
  • Stability-Indicating Assays : Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks). Key degradation pathways include:
    • Hydrolysis : Cleavage of the amide bond in acidic/basic conditions.
    • Oxidation : Formation of N-oxide derivatives in the presence of peroxides .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

Answer: Contradictions often arise from:

  • Solubility Issues : Poor aqueous solubility may reduce bioavailability. Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Metabolic Instability : Screen for cytochrome P450-mediated degradation using liver microsomes. Introduce metabolically stable groups (e.g., fluorination at the piperidine ring) .
  • Protein Binding : Measure plasma protein binding via equilibrium dialysis. High binding (>95%) may limit free drug availability .

Q. What strategies optimize low-yield steps in the synthesis of N-(3-(piperidin-3-yl)phenyl)acetamide derivatives?

Answer: For low-yield reactions (e.g., coupling steps with 2-5% yields):

  • Catalyst Optimization : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ to enhance cross-coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to improve reagent solubility.
  • Temperature Control : Conduct reactions under microwave irradiation (80–100°C) to reduce side-product formation .

Q. How can structure-activity relationship (SAR) studies be designed for piperidin-3-yl phenylacetamide derivatives?

Answer: Key SAR Variables :

  • Piperidine Substitution : Compare 3-pyridyl vs. 4-pyridyl analogs for receptor affinity.
  • Aromatic Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to enhance binding .

Q. Methodological Framework :

Computational Modeling : Dock derivatives into target receptors (e.g., GPCRs) using AutoDock Vina.

In Vitro Assays : Measure IC₅₀ values against relevant enzymes (e.g., kinases) .

In Vivo Validation : Prioritize compounds with >50% oral bioavailability in rodent models .

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